Methyl 1-methoxy-4-bromo-2-naphthoate
Description
Methyl 1-methoxy-4-bromo-2-naphthoate is a naphthalene-derived ester featuring a methoxy group at position 1, a bromine atom at position 4, and a methyl ester moiety at position 2. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group modulates electronic properties, influencing reactivity and solubility .
Properties
CAS No. |
5813-38-7 |
|---|---|
Molecular Formula |
C13H11BrO3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
methyl 4-bromo-1-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-16-12-9-6-4-3-5-8(9)11(14)7-10(12)13(15)17-2/h3-7H,1-2H3 |
InChI Key |
KXAZHBLGELHTTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methoxy-4-bromo-2-naphthoate typically involves the bromination of 1-methoxy-2-naphthoic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The esterification step involves the reaction of the brominated product with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methoxy-4-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution: Formation of substituted naphthoates.
Oxidation: Formation of naphthoic acids or aldehydes.
Reduction: Formation of naphthyl alcohols.
Scientific Research Applications
Methyl 1-methoxy-4-bromo-2-naphthoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-methoxy-4-bromo-2-naphthoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
Key structural analogs include:
Methyl 4-Bromo-1-Naphthoate
- Molecular Formula : C₁₂H₉BrO₂ .
- Substituents : Bromine at position 4, methyl ester at position 1.
- Properties : Used in heterocyclic synthesis; molecular weight 265.10 g/mol. Lacks the methoxy group, reducing steric hindrance and electronic donation compared to the target compound .
Methyl 1-Bromo-2-Naphthoate
- Molecular Formula : C₁₂H₉BrO₂ .
- Substituents : Bromine at position 1, methyl ester at position 2.
- Properties : Positional isomer with distinct reactivity; bromine at position 1 may direct electrophilic substitution differently compared to position 4 .
4-Benzyloxy-2-Bromo-1-Methoxybenzene
Structural and Electronic Effects
Physicochemical Properties
While specific data (e.g., melting point, solubility) for this compound is unavailable, trends from analogs suggest:
- Molecular Weight : ~295 g/mol (estimated with C₁₃H₁₁BrO₃).
- Boiling Point : Likely higher than Methyl 4-bromo-1-naphthoate due to increased polarity from the methoxy group.
- Solubility : Moderate in polar aprotic solvents (e.g., dichloromethane, acetone), as seen in synthesis protocols for related compounds .
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